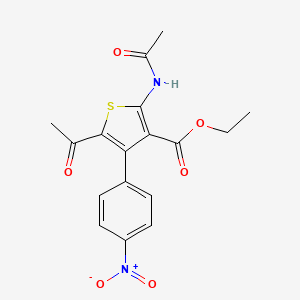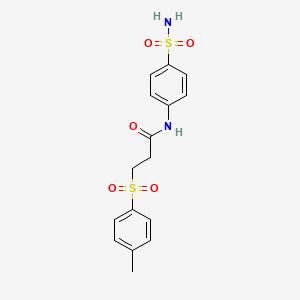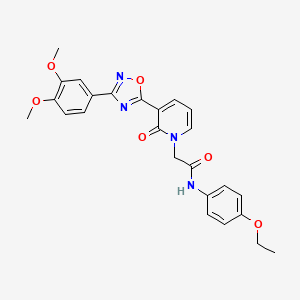
(E)-6-methylhept-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry .Scientific Research Applications
Pheromone Research and Pest Management
(E)-6-methylhept-4-en-1-ol, along with its stereoisomers, has been studied for its potential use as a pheromone in integrated pest management. Pheromones like 4-Methylheptan-3-ol, an analogue of (E)-6-methylhept-4-en-1-ol, are considered sustainable alternatives to hazardous insecticides. Research has demonstrated the synthesis of various stereoisomers of this compound, which are active towards different species of insects, highlighting its potential in controlling pest populations in an environmentally friendly manner (Brenna et al., 2017).
Synthesis and Stereochemistry
The synthesis and stereochemical analysis of compounds related to (E)-6-methylhept-4-en-1-ol have been subjects of significant research. For example, the synthesis of mycarose and epi-axenose from non-carbohydrate precursors involved key transformations of related compounds, illustrating the compound's relevance in organic synthesis and chemical analysis (Roush & Hagadorn, 1985).
Catalysis and Chemical Transformations
Studies on catalysis involving compounds similar to (E)-6-methylhept-4-en-1-ol have been conducted to understand their behavior in chemical reactions. For instance, the research on phenylselenoetherification of 6-methylhept-5-en-2-ol, a compound similar to (E)-6-methylhept-4-en-1-ol, provided insights into the mechanisms and kinetics of such reactions, which are crucial for developing new synthetic methods (Bugarčić et al., 2010).
Analytical Chemistry
In the field of analytical chemistry, derivatives of (E)-6-methylhept-4-en-1-ol have been used as markers for detecting adulterations in food products. A study on the determination of (E)-5-methylhept-2-en-4-one in deodorized hazelnut oil highlights the use of these compounds in ensuring the purity and authenticity of food products (Blanch et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
This involves predicting or proposing future research directions. It could be based on the current state of research and potential applications of the compound .
For a specific compound like “(E)-6-methylhept-4-en-1-ol”, you would need to look up these details in chemical databases, research articles, and safety data sheets. If you have access to a university library, they often have subscriptions to these resources. You can also use tools like Google Scholar or PubChem for your research .
properties
IUPAC Name |
(E)-6-methylhept-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDGUFZXMNVORS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-methylhept-4-en-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)





![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)


![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)


